Product packaging for 1-[2-(Trimethylsilyl)ethyl]azetidine(Cat. No.:CAS No. 42525-64-4)

1-[2-(Trimethylsilyl)ethyl]azetidine

Cat. No.: B11918998
CAS No.: 42525-64-4
M. Wt: 157.33 g/mol
InChI Key: ZLTZAULVEUHYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trimethylsilyl)ethyl]azetidine is a specialized chemical compound offered for research and development purposes. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. As a functionalized azetidine, this compound belongs to a class of saturated heterocyclic amines that are of significant interest in modern medicinal chemistry and drug discovery. The azetidine ring, a four-membered ring system containing three carbon atoms and one nitrogen atom , serves as a valuable scaffold in pharmaceutical design. Its incorporation into molecules can favorably influence their physicochemical properties, metabolic stability, and potency. The 2-(trimethylsilyl)ethyl substituent on the azetidine nitrogen is a versatile functional handle; the trimethylsilyl (TMS) group can serve as a protective group for the amine, or the entire side chain can be utilized in further synthetic transformations. Potential research applications for this reagent include its use as a key synthetic intermediate in the development of novel active compounds, particularly in the exploration of structure-activity relationships (SAR). Researchers might employ it in nucleophilic substitution reactions, transition-metal-catalyzed cross-couplings, or as a precursor for more complex molecular architectures. Handle with care in a well-ventilated environment, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NSi B11918998 1-[2-(Trimethylsilyl)ethyl]azetidine CAS No. 42525-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42525-64-4

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

2-(azetidin-1-yl)ethyl-trimethylsilane

InChI

InChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3

InChI Key

ZLTZAULVEUHYAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCN1CCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Trimethylsilyl Ethyl Azetidine and Its Congeners

Convergent and Divergent Synthetic Routes to 1-[2-(Trimethylsilyl)ethyl]azetidine

The synthesis of the target compound can be approached through various strategic disconnections. Convergent strategies may involve the coupling of a pre-formed azetidine (B1206935) ring with a silylated sidechain, while divergent routes could build the ring from a precursor already bearing the N-[2-(trimethylsilyl)ethyl] moiety.

Ring-Closing Reactions Employing Organosilicon Precursors

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. In the context of this compound, this strategy would ideally involve an acyclic precursor that already contains the N-silylethyl group. The key step is the formation of a C-N bond to close the four-membered ring.

A common approach involves the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino alcohol derivative. A hypothetical precursor, N-(3-halopropyl)-N-[2-(trimethylsilyl)ethyl]amine, could undergo a base-mediated 4-exo-tet cyclization to furnish the target azetidine. The challenge lies in the entropic and enthalpic barriers to forming a strained four-membered ring, but this remains a viable pathway. nih.gov

More advanced methods include palladium-catalyzed intramolecular C-H amination. For example, Gaunt and co-workers developed a Pd(II)-catalyzed reaction for the intramolecular amination of C(sp³)–H bonds at the γ-position, which effectively forms functionalized azetidines. rsc.org This strategy could be adapted to a substrate bearing the N-[2-(trimethylsilyl)ethyl] group to provide a direct entry to the target molecule.

Another elegant approach is the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular ring-opening of cis-3,4-epoxy amines to yield substituted azetidines. nih.gov Synthesizing an epoxy amine precursor with the desired silyl (B83357) group on the nitrogen would allow for a direct cyclization to a hydroxylated analogue of the target compound.

N-Alkylation and N-Functionalization Approaches Utilizing Silylated Electrophiles

Perhaps the most direct and convergent route to this compound is the N-alkylation of the parent azetidine heterocycle. This approach relies on the nucleophilicity of the secondary amine nitrogen of azetidine, which can react with a suitable silylated electrophile.

The primary electrophile for this transformation would be a 2-(trimethylsilyl)ethyl halide, such as 2-(trimethylsilyl)ethyl bromide , or a sulfonate ester like 2-(trimethylsilyl)ethyl tosylate or triflate. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to neutralize the acid generated during the Sₙ2 reaction.

This method is advantageous as it allows for the late-stage introduction of the silylethyl group onto a pre-synthesized and potentially complex azetidine core. The efficiency of the alkylation can be influenced by the choice of solvent, base, and the nature of the leaving group on the electrophile, with iodide, triflate, and tosylate generally being more reactive than bromide or chloride.

Precursor Design and Synthesis for this compound

The success of the synthetic strategies outlined above hinges on the availability of key precursors: the silylated ethylating agent and the azetidine ring.

Synthesis of Silylated Ethylating Agents

The primary precursor for the silylated sidechain is 2-(trimethylsilyl)ethanol . This alcohol is commercially available but can also be synthesized through several methods, including the reaction of the Grignard reagent derived from (chloromethyl)trimethylsilane with paraformaldehyde. chemicalbook.com

From this alcohol, various electrophilic ethylating agents can be prepared.

2-(Trimethylsilyl)ethyl Halides : The alcohol can be converted to 2-(trimethylsilyl)ethyl bromide or chloride using standard halogenating agents (e.g., PBr₃, SOCl₂).

2-(Trimethylsilyl)ethyl Sulfonates : For a more reactive electrophile, the alcohol can be converted to a sulfonate ester. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields 2-(trimethylsilyl)ethyl tosylate . prepchem.com Similarly, reaction with trifluoromethanesulfonic anhydride (Tf₂O) would produce the highly reactive 2-(trimethylsilyl)ethyl triflate .

Trichloroacetimidates : An alternative activating group is the trichloroacetimidate. 2-(Trimethylsilyl)ethanol reacts with trichloroacetonitrile in the presence of a catalytic amount of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate in high yield. mdpi.comchemrxiv.org This reagent can then be used in acid-catalyzed alkylations.

Table 2: Synthesis of Silylated Ethylating Agents from 2-(Trimethylsilyl)ethanol

Reagent Product Typical Conditions
PBr₃ or CBr₄/PPh₃ 2-(Trimethylsilyl)ethyl bromide Standard bromination conditions.
TsCl, Pyridine 2-(Trimethylsilyl)ethyl tosylate Base-catalyzed sulfonylation. prepchem.com
Tf₂O, Pyridine 2-(Trimethylsilyl)ethyl triflate Base-catalyzed sulfonylation at low temperature.

Preparation of Azetidine Ring Precursors

The unsubstituted azetidine ring is the key precursor for the N-alkylation strategy. Its synthesis has been well-documented, though it can be challenging due to ring strain. magtech.com.cn Classic methods often start from 3-amino-1-propanol or 1,3-dihalopropanes.

A widely cited method involves the cyclization of N-protected 3-aminopropyl derivatives. For example, a common industrial route to certain azetidine derivatives starts with the reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin), followed by base-induced cyclization to form 1-benzylazetidin-3-ol. nih.gov The benzyl group can then be removed via hydrogenolysis to provide an azetidine precursor ready for N-functionalization.

Alternative routes include the reduction of β-lactams, which are accessible through Staudinger cycloaddition, or ring expansion of aziridines. magtech.com.cn These methods provide access to a variety of substituted and unsubstituted azetidine cores.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of catalyst, ligands, solvent, and temperature.

Various catalytic systems have been explored for the synthesis of the azetidine core structure. magtech.com.cn Metal-catalyzed reactions, in particular, have shown great promise in facilitating the intramolecular cyclization to form the four-membered ring. pageplace.de For the synthesis of substituted azetidines, Lewis acids have been employed to catalyze the intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov

A screening of different metal triflates can be performed to identify the most effective catalyst for the cyclization step. For instance, in a model system for azetidine synthesis, Lanthanum (III) triflate (La(OTf)₃) has been shown to be a highly effective catalyst. frontiersin.orgnih.gov The choice of catalyst can significantly impact the reaction time and yield.

Catalyst Screening for Azetidine Synthesis
CatalystReaction Time (h)Yield (%)
La(OTf)₃2.581
Sc(OTf)₃1265
LiOTfComplex mixture

Ligand effects also play a crucial role in metal-catalyzed reactions. The appropriate choice of ligand can enhance the catalyst's activity and selectivity. While specific ligand effects for the synthesis of this compound are not extensively documented in the provided literature, general principles of ligand-assisted catalysis would apply. The electronic and steric properties of the ligand can influence the coordination of the substrate to the metal center, thereby affecting the rate and outcome of the reaction.

The selection of an appropriate solvent and the control of reaction temperature are critical for maximizing the yield and minimizing side reactions in azetidine synthesis. frontiersin.orgorgsyn.org Solvents can influence the solubility of reactants and catalysts, as well as the stability of intermediates. researchgate.net

In the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, a variety of solvents have been screened. frontiersin.orgnih.gov 1,2-dichloroethane (DCE) was found to be the optimal solvent, providing a high yield and selectivity. nih.gov The use of coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (B95107) (THF) also resulted in good selectivity, although the reactions did not proceed to completion. frontiersin.orgnih.gov

The reaction temperature is another key parameter. For many cyclization reactions to form azetidines, heating is required to overcome the activation energy barrier. orgsyn.org However, excessively high temperatures can lead to decomposition of the product or the formation of unwanted byproducts. orgsyn.org Therefore, a careful optimization of the temperature profile is necessary. For instance, in some procedures, the reaction mixture is heated to reflux to drive the reaction to completion. frontiersin.orgjmchemsci.com

Effect of Solvent on Azetidine Synthesis
SolventYield (%)Selectivity (Azetidine:Byproduct)
1,2-dichloroethane (DCE)81>20:1
Benzene (PhH)7510:1
Acetonitrile (MeCN)-Good
Tetrahydrofuran (THF)-Good

The control of stereochemistry during the formation of the azetidine ring is a significant challenge, especially when creating chiral centers. nih.gov The stereochemical outcome of the ring closure can be influenced by the substrate's stereochemistry, the reaction mechanism, and the use of chiral catalysts or auxiliaries.

For instance, the synthesis of enantiomerically enriched azetidines can be achieved through methods like the ring expansion of chiral aziridines or the cyclization of chiral amino alcohols. nih.gov The stereochemistry of the starting material can direct the formation of a specific stereoisomer of the azetidine product.

In the context of this compound, if the precursor molecule contains stereocenters, the cyclization conditions must be carefully chosen to preserve or control the stereochemistry. Diastereoselective reactions can be achieved by controlling the conformation of the transition state during the ring-closing step. While specific examples for the target molecule are scarce, the general principles of asymmetric synthesis would be applicable. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. nih.gov The goal is to design chemical processes that are more environmentally benign, safer, and more efficient in their use of resources. nih.govresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govwordpress.com A higher atom economy indicates a greener process with less waste generation. Addition and cycloaddition reactions are inherently more atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov

The E-factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process. It is defined as the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-factor signifies a more environmentally friendly process.

For the synthesis of this compound, an analysis of the atom economy and E-factor for different synthetic routes would be beneficial in selecting the most sustainable approach. For example, a route involving a [2+2] cycloaddition would likely have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents. researchgate.net

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. researchgate.net Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.netacs.org

Examples of greener solvents include water, supercritical fluids, and ionic liquids. researchgate.net While the synthesis of this compound in such solvents is not widely reported, exploring these options could lead to more sustainable manufacturing processes. For instance, performing the cyclization step in water, if feasible, would significantly reduce the environmental footprint of the synthesis.

Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective. These reactions can be facilitated by techniques such as grinding or heating. The feasibility of a solvent-free approach for the synthesis of the target azetidine would depend on the physical properties of the reactants and the reaction conditions required.

Elucidating the Reactivity Profile and Transformational Pathways of 1 2 Trimethylsilyl Ethyl Azetidine

Ring-Opening Reactivity of the Azetidine (B1206935) Moiety in 1-[2-(Trimethylsilyl)ethyl]azetidine

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This strain makes the ring susceptible to cleavage under various conditions, a characteristic that is harnessed in synthetic chemistry. rsc.orgbeilstein-journals.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines readily undergo ring-opening reactions that are often facilitated by electrophilic activation of the nitrogen atom. rsc.orgrsc.org

Nucleophilic Ring-Opening Reactions

The ring-opening of azetidines can be initiated by nucleophiles. researchgate.netmagtech.com.cn For these reactions to occur, the azetidine nitrogen is typically activated by conversion into a better leaving group, often through quaternization or by using Lewis acids. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn In the case of this compound, nucleophilic attack would likely occur at one of the carbon atoms adjacent to the nitrogen. The presence of the N-substituent can influence the reaction's course.

It has been observed that azetidines with 2-unsaturated substituents tend to undergo cleavage of the C-N bond between the nitrogen and the carbon bearing the unsaturated group. magtech.com.cn This is due to the stabilizing effect of conjugation on the transition state. magtech.com.cn While the 2-(trimethylsilyl)ethyl group is not unsaturated, its electronic and steric properties would play a role in directing nucleophilic attack.

Electrophilic Activation and Subsequent Ring Cleavage

Electrophilic activation of the azetidine nitrogen is a common strategy to facilitate ring-opening. rsc.orgyoutube.com This can be achieved by protonation with acids or reaction with electrophiles like alkyl halides. youtube.com For instance, treatment of an azetidine with a strong acid like concentrated hydrochloric acid leads to protonation of the nitrogen, forming an azetidinium ion. youtube.com This positively charged species is significantly more susceptible to ring-opening by a nucleophile, such as the chloride ion. youtube.com

Similarly, reaction with alkyl halides can lead to the formation of a quaternary azetidinium salt. youtube.com The resulting positive charge on the nitrogen weakens the ring's C-N bonds, making it prone to cleavage. youtube.com In the context of this compound, electrophilic activation would generate a quaternary ammonium (B1175870) species, priming the ring for subsequent nucleophilic attack and cleavage.

Strain-Release Mechanisms in Azetidine Transformations

The considerable ring strain in azetidines is a key thermodynamic driving force for many of their transformations. rsc.orgacs.orgrsc.orgnih.gov This "strain-release" principle is exploited in a variety of synthetic methodologies to construct more complex molecules. acs.orgrsc.orgnih.gov Reactions that lead to the opening of the four-membered ring are energetically favorable due to the relief of this strain. rsc.org

Reactivity Pertaining to the Trimethylsilyl (B98337) Group in this compound

The trimethylsilyl (TMS) group in this compound introduces another dimension to its reactivity, offering pathways for transformations that are distinct from the ring-opening of the azetidine moiety itself.

Silyl-Directed Cleavages and Rearrangements

The presence of a silicon atom beta to a nitrogen atom can influence the reactivity of the C-N bond. Research on silylmethyl-substituted aziridines and azetidines has shown that the silyl (B83357) group can direct the regioselectivity of ring cleavage. nih.gov In the presence of a Lewis acid like BF3·Et2O, a 2-tert-butyldiphenylsilylmethyl-substituted azetidine was observed to rearrange to a pyrrolidine (B122466) skeleton, a transformation that involves the migration of the silicon group. nih.gov This suggests that the trimethylsilyl group in this compound could potentially direct similar rearrangements or cleavages under appropriate conditions.

Desilylation Strategies and Their Mechanistic Basis

The trimethylsilyl group can be removed through various desilylation strategies. The N-dealkylation of amines, which is the removal of an N-alkyl group, is an important transformation in organic synthesis. nih.gov While the cleavage of C-N bonds can be challenging due to their high dissociation energy, several methods have been developed. nih.gov

For N-alkyl groups that can be removed, specific reagents and conditions are employed. For instance, the N-((S)-1-(4-methoxyphenyl)ethyl) substituent on an azetidine-2-carbonitrile (B3153824) has been successfully removed using trifluoroacetic acid (TFA). rsc.org This indicates that acidic conditions can be effective for cleaving certain N-alkyl groups from azetidines. The specific conditions required for the desilylation of the 2-(trimethylsilyl)ethyl group from the azetidine nitrogen would depend on the stability of the C-N bond and the susceptibility of the trimethylsilyl group to the chosen reagents.

Si-C Bond Reactivity in Advanced Transformations

The silicon-carbon (Si-C) bond in this compound is a key locus of reactivity, susceptible to cleavage under various conditions, which is a cornerstone of its utility in advanced synthetic transformations. This reactivity is often harnessed in processes that involve the formation of new carbon-carbon or carbon-heteroatom bonds.

The cleavage of Si-C bonds can be initiated by Lewis bases, which coordinate to the silicon atom, increasing its nucleophilicity and facilitating the transfer of a carbon nucleophile. researchgate.netcolab.ws In the context of this compound, this activation can make the ethyl group a nucleophilic partner in various reactions. Furthermore, the presence of excess electrons in hypercoordinate silicon intermediates, formed by Lewis base association, renders the Si-C bond more susceptible to electrophilic cleavage. researchgate.netnih.gov

A significant application of Si-C bond reactivity is in oxidation reactions. For instance, silicon-carbon bonds can be cleaved by oxidation with hydrogen peroxide (H₂O₂), often in the presence of a fluoride (B91410) source, to yield corresponding alcohols. nih.gov This transformation provides a synthetic route to hydroxylated azetidine derivatives from this compound.

Moreover, the cleavage of the Si-C bond is a critical step in certain cross-coupling reactions where organosilicon compounds act as nucleophilic partners. While specific examples for this compound are not extensively documented, the general principle involves the transmetalation of the silyl group's organic substituent to a transition metal catalyst, followed by reductive elimination to form the new bond. sigmaaldrich.comyoutube.com

The stability and reactivity of the Si-C bond can also be influenced by intramolecular factors. For example, neighboring groups can affect the rate of Si-O bond cleavage, a related process, and similar principles may apply to Si-C bonds where the azetidine nitrogen could play a role. nih.gov In some cases, facile Si-Me bond cleavage has been observed in substituted silicon(II) bis(trimethylsilyl)amides even without a transition metal catalyst, highlighting the inherent reactivity that can be tuned by the ligand environment around the silicon atom. researchgate.net

Intermolecular and Intramolecular Reactions of this compound

The dual functionality of this compound allows it to participate in a range of intermolecular and intramolecular reactions, leveraging both the strained azetidine ring and the reactive silyl group.

Azetidines and their derivatives are known to participate in cycloaddition reactions, often driven by the relief of ring strain. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing substituted azetidines. nih.govnih.govrsc.org While direct examples involving the carbon-carbon double bond of a vinylsilane equivalent of this compound are not prominent in the literature, the azetidine ring itself, or derivatives thereof, can be constructed via such methods. rsc.orgnih.govresearchgate.net For instance, visible-light-mediated aza Paternò-Büchi reactions have been developed to produce highly functionalized azetidines. nih.gov

The imine functionality within a 1-azetine, an unsaturated analogue of azetidine, can undergo [2+2] cycloaddition with ketenes to form fused bicyclic systems containing an azetidine ring. nih.gov This suggests that if the azetidine nitrogen of this compound were part of an imine-like system, it could potentially engage in similar cycloaddition chemistry.

The field of cross-coupling has expanded to include saturated heterocycles like azetidines. Iron-catalyzed cross-coupling of 3-iodoazetidines with various Grignard reagents has been shown to be effective, producing 3-substituted azetidines in good yields. rsc.org This indicates that a suitably functionalized this compound could serve as a substrate in such reactions.

Furthermore, a nickel-catalyzed decarboxylative cross-coupling has been developed to link azetidine-2-carboxylates with heteroaryl iodides, providing access to 2-heteroaryl azetidines. nih.gov This highlights a pathway where the azetidine ring acts as the core scaffold for functionalization.

The organosilicon moiety also provides a handle for cross-coupling reactions. The Hiyama cross-coupling, which utilizes organosilanes as nucleophilic partners, is a powerful tool for forming carbon-carbon bonds. sigmaaldrich.com This reaction can be activated by fluoride or under basic conditions and has been successfully applied to the synthesis of 3-arylazetidines from 3-iodoazetidine (B8093280) and arylsilanes. organic-chemistry.org This precedent suggests that the trimethylsilylethyl group could potentially be modified to act as the organosilicon component in a Hiyama-type coupling. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Rearrangement reactions offer a pathway to structurally complex molecules from simpler precursors. In the context of azetidines, strain-release-driven rearrangements are a powerful synthetic tool. For example, a nih.govmdpi.com-Brook rearrangement has been utilized in a multicomponent synthesis of substituted azetidines, where the reaction is driven by the ring-opening of a highly strained azabicyclo[1.1.0]butane. nih.gov

While specific rearrangement reactions involving both the azetidine and silyl moieties of this compound are not widely reported, the potential for such transformations exists. For instance, highly fluorinated 2-azetines have been shown to undergo rearrangement to form an azetidine product with an exocyclic double bond under basic conditions. nih.gov It is conceivable that the silyl group could influence the course of such a rearrangement through electronic or steric effects.

Influence of Substituent Effects on this compound Reactivity

The trimethylsilyl group exerts significant electronic effects that modulate the reactivity of the parent molecule. A key phenomenon is the β-silicon effect, where a silicon atom located at the β-position to a carbon atom bearing a positive charge provides substantial stabilization. acs.orgscispace.com This stabilization arises from hyperconjugation between the high-energy σ-orbital of the C-Si bond and the empty p-orbital of the carbocation. scispace.comu-tokyo.ac.jp

In the context of this compound, this effect would be particularly relevant in reactions involving the formation of a positive charge on the carbon atom adjacent to the azetidine nitrogen, or on the nitrogen atom itself if it becomes quaternized. The β-silicon effect can promote reactions that proceed through such cationic intermediates. rsc.orgchemrxiv.org For example, the strong σ-donor ability of the C-Si bond is responsible for β-selectivity in certain C-H amination reactions. rsc.org This effect could influence the regioselectivity of reactions involving the ethyl bridge of this compound.

The trimethylsilyl group is generally considered electron-releasing compared to a carbon atom, due to the difference in electronegativity between silicon and carbon. caltech.edu This inductive effect can increase the electron density on the adjacent carbon atoms and, to a lesser extent, on the azetidine nitrogen, potentially influencing its basicity and nucleophilicity. u-tokyo.ac.jpyoutube.com

The following table summarizes the types of reactions and the potential role of the this compound scaffold.

Reaction TypeSub-TypePotential Role of this compoundRelevant Concepts
Bond Cleavage Si-C Bond CleavageSource of carbon nucleophile; Precursor to hydroxylated azetidinesLewis base activation, Oxidation, Hypercoordinate silicon intermediates researchgate.netnih.gov
Cycloaddition [2+2] PhotocycloadditionAzetidine ring synthesis (analogous systems)Aza Paternò-Büchi reaction, Strain relief nih.govnih.gov
Cross-Coupling Iron-catalyzedAzetidine core for substitution (if pre-functionalized)Grignard reagents rsc.org
Cross-Coupling Nickel-catalyzedAzetidine core for substitution (decarboxylative)Photoredox/dual catalysis nih.gov
Cross-Coupling Hiyama CouplingPotential organosilicon partnerFluoride or base activation sigmaaldrich.comorganic-chemistry.org
Rearrangement Strain-Release DrivenPotential substrate influenced by silyl groupBrook rearrangement (analogous systems) nih.gov
Electronic Effects Cation StabilizationStabilization of positive charge β to the siliconβ-Silicon effect, Hyperconjugation acs.orgscispace.com

Steric Hindrance and its Impact on Reaction Outcomes

The spatial arrangement and size of the 1-[2-(trimethylsilyl)ethyl] group create a sterically congested environment around the azetidine ring, particularly at the nitrogen atom and the adjacent α-carbons. This steric bulk has profound implications for the accessibility of the nitrogen's lone pair of electrons and the approach of reactants to the azetidine ring, thereby influencing reaction rates, regioselectivity, and even the feasibility of certain transformations.

In nucleophilic ring-opening reactions of azetidinium ions, the regioselectivity is often governed by a balance between electronic and steric effects. For many N-substituted azetidines, nucleophilic attack occurs at the less substituted α-carbon. In the case of this compound, the significant steric hindrance exerted by the N-substituent would be expected to strongly favor the attack of nucleophiles at the less sterically encumbered carbon atom of the azetidinium intermediate. This is a common phenomenon observed in the ring-opening of asymmetrically substituted azetidines, where bulky nucleophiles preferentially attack the less hindered position. magtech.com.cn

The steric hindrance of the 1-[2-(trimethylsilyl)ethyl] group can also impact the stereochemical outcome of reactions at the α-carbon. For instance, in deprotonation-alkylation sequences, the bulky substituent can direct the approach of the base and the subsequent electrophile to the less hindered face of the molecule, leading to a high degree of stereocontrol. This principle is utilized in the asymmetric synthesis of substituted azetidines where a chiral N-substituent dictates the stereochemistry of the incoming group. While specific studies on this compound are not prevalent, research on other N-substituted azetidines with bulky groups, such as N-((S)-1-arylethyl)azetidine-2-carbonitriles, demonstrates that steric hindrance is a key factor in achieving high diastereoselectivity in α-alkylation reactions. nih.gov

Furthermore, the steric bulk of the N-[2-(trimethylsilyl)ethyl] group can influence the equilibrium between different conformations of the azetidine ring and its derivatives. This can, in turn, affect the reactivity and the stereochemical course of a reaction. For example, in the lithiation of N-alkyl-2-oxazolinylazetidines, the stereochemistry of the nitrogen substituent was found to be relevant to the reactivity, with the nucleophilic addition being strongly dependent on the stereochemistry of the oxazolinylazetidine. nih.gov

The following table summarizes the expected influence of the steric hindrance of the 1-[2-(trimethylsilyl)ethyl] group on various reaction types of the azetidine ring, based on general principles of azetidine reactivity.

Reaction TypeExpected Impact of Steric Hindrance
Nucleophilic Ring-Opening Directs nucleophilic attack to the less substituted α-carbon.
α-Lithiation and Alkylation Can lead to high stereoselectivity by directing the approach of reagents.
N-Alkylation/Acylation May decrease the rate of reaction due to shielding of the nitrogen lone pair.
Deprotection (Fluoride-mediated) The rate of cleavage can be influenced by steric accessibility of the silicon atom.

It is important to note that while these effects are predicted based on established principles of steric hindrance in azetidine chemistry, detailed experimental studies specifically on this compound are required to fully elucidate the quantitative impact of the bulky N-substituent on its reactivity profile.

Mechanistic Investigations of 1 2 Trimethylsilyl Ethyl Azetidine Transformations

Detailed Reaction Pathway Elucidation for Key Transformations of 1-[2-(Trimethylsilyl)ethyl]azetidine

The transformations of this compound are often initiated by activation of the nitrogen or reactions at the carbon atoms of the azetidine (B1206935) ring. Understanding the detailed reaction pathways, including the characterization of transition states and the identification of intermediates, is crucial for controlling the outcome of these reactions.

Transition State Characterization

Computational methods, particularly density functional theory (DFT), have become instrumental in characterizing the transition states of reactions involving azetidines. For the fluoride-induced deprotection of the 1-[2-(trimethylsilyl)ethyl] group, a key transformation of this compound, theoretical calculations can elucidate the structure and energetics of the transition state. This deprotection is believed to proceed through an E2-like elimination mechanism. The transition state would involve the fluoride (B91410) ion abstracting the silyl (B83357) group, concomitant with the departure of the azetidine nitrogen and the formation of ethene. The geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds, dictates the activation energy and, consequently, the reaction rate.

In other transformations, such as ring-opening or ring-expansion reactions, the characterization of transition states helps to predict the regioselectivity and stereoselectivity of the products. For instance, in the theoretical investigation of the ring enlargement of N-substituted 2-chloromethylazetidines, a single synchronous transition state was identified in the gas phase, while in polar solvents like DMSO, a stepwise mechanism involving a bicyclic azetidinium intermediate was favored due to a significant decrease in the energy barrier. nih.gov

Intermediates Identification and Analysis

The identification and analysis of reaction intermediates provide direct evidence for a proposed reaction mechanism. In the transformations of this compound, various intermediates can be postulated and, in some cases, spectroscopically observed.

One of the most common intermediates in azetidine chemistry is the azomethine ylide. These 1,3-dipoles can be generated from azetidines and participate in cycloaddition reactions to form a variety of five-membered heterocyclic rings. libretexts.org The generation of an azomethine ylide from this compound would likely involve a formal ring-opening process, and the stability and subsequent reactivity of this intermediate would be influenced by the N-substituent.

In the context of α-functionalization of N-protected azetidines, lithiated intermediates are key. Studies on N-Boc and other N-protected azetidines have shown that deprotonation at the α-carbon leads to a configurationally labile lithiated species. libretexts.org The stereochemical outcome of the subsequent electrophilic trapping is determined by the relative stability of the diastereomeric lithiated intermediates. For this compound, the bulky silylethyl group would likely exert a significant steric influence on the conformation and reactivity of such an intermediate.

Spectroscopic techniques such as cryogenic matrix isolation IR and UV/Vis spectroscopy have been employed to identify and characterize highly reactive intermediates like diimines in other contexts, and similar techniques could potentially be applied to study the transient species in azetidine transformations. princeton.edu

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and providing insights into the structure of the transition state. wikipedia.orgnih.gov By replacing an atom with its heavier isotope, changes in the reaction rate can be measured.

For the fluoride-induced deprotection of this compound, a primary deuterium (B1214612) KIE could be measured by deuterating the ethylene (B1197577) bridge of the protecting group. A significant kH/kD value would indicate that the C-H bond cleavage is involved in the rate-determining step, supporting the proposed E2 mechanism. Secondary KIEs can also be informative. For example, an α-secondary KIE at the carbon bearing the silyl group could help to distinguish between different concerted and stepwise mechanisms. sketchy.com

While specific KIE studies on this compound are not extensively reported in the literature, the principles of KIE analysis are well-established. For instance, in the study of β-lactamase catalysis, β-secondary and solvent deuterium KIEs were used to elucidate the transition state conformations and mechanisms of acyl-transfer. nih.gov Similar approaches could be applied to investigate enzymatic or chemical transformations of this compound.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving the chiral azetidine ring is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The diastereoselectivity and enantioselectivity of these transformations are often controlled by the existing stereocenters on the ring and the use of chiral catalysts.

Diastereoselectivity and Enantioselectivity in Transformations

The 1-[2-(trimethylsilyl)ethyl] substituent can influence the diastereoselectivity of reactions at the azetidine ring. In reactions involving the formation of new stereocenters, such as the 1,3-dipolar cycloaddition of an azomethine ylide derived from this compound, the bulky N-substituent can direct the approach of the dipolarophile, leading to a preference for one diastereomer over the other. researchgate.net The diastereoselectivity of such reactions is often high, leading to the formation of functionalized pyrrolidines with multiple contiguous stereocenters. epfl.ch

Enantioselective transformations of azetidines often rely on external chiral reagents or catalysts. While specific examples for this compound are scarce, general methods for the enantioselective synthesis and functionalization of azetidines have been developed. For instance, organocatalysis has been successfully employed for the enantioselective synthesis of C2-functionalized azetidines.

Influence of Chiral Catalysts on Reaction Stereochemistry

Chiral catalysts play a crucial role in controlling the stereochemical outcome of reactions involving azetidines. Chiral Lewis acids, transition metal complexes, and organocatalysts have all been utilized to achieve high levels of enantioselectivity.

For example, chiral ruthenium complexes have been used in the enantioselective cyclopropanation of alkenes, leading to products that could be precursors to functionalized azetidines. In the context of ring-opening reactions, magnesium-catalyzed asymmetric desymmetrization of aziridines with tetrazoles using a chiral ligand derived from azetidine has been reported, highlighting the potential for similar strategies with azetidines themselves.

The development of chiral phase-transfer catalysts has enabled the enantioselective synthesis of spirocyclic azetidine oxindoles. epfl.ch The choice of a chiral catalyst can be decisive, with stereochemically matched catalysts sometimes being essential for efficient macrocyclization reactions involving substrates with preexisting chirality. The application of such chiral catalyst systems to reactions of this compound could open up new avenues for the stereocontrolled synthesis of complex nitrogen-containing molecules.

Computational Approaches to Mechanistic Studies for this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical transformations, offering insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, computational approaches can elucidate reaction mechanisms, predict reactivity, and rationalize observed chemical behaviors. These methods allow for the examination of transient species, transition states, and the energetic landscapes of reactions, providing a molecular-level understanding of the processes involved.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules and compute their properties, including the energetics of reaction pathways. For this compound, DFT calculations are instrumental in determining the activation barriers for its various potential transformations, such as ring-opening reactions or cleavage of the N-substituent.

Detailed research findings from DFT calculations can illuminate the feasibility of different reaction channels. For instance, in the presence of an acid, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained, positively charged ring is susceptible to nucleophilic attack, leading to ring-opening. DFT can model this process by locating the transition state structure for the nucleophilic attack and calculating its energy relative to the starting materials. This energy difference represents the activation barrier (ΔG‡). A lower activation barrier suggests a kinetically more favorable reaction.

Another critical transformation for this molecule is the deprotection of the 2-(trimethylsilyl)ethyl (Teoc) group. This is typically achieved under fluoride-mediated or acidic conditions. DFT calculations can compare the energy barriers for these competing deprotection pathways, helping to predict optimal reaction conditions. The calculations would model the interaction of the fluoride ion with the silicon atom, leading to the characteristic β-elimination that liberates the free azetidine, ethene, and a trimethylsilyl (B98337) species. DFT has been successfully used to rationalize the behavior and reactivity of other substituted azetidines, such as in stereoselective lithiation reactions where computed energy barriers support the observed product distributions. cnr.it

Table 1: Hypothetical DFT-Calculated Activation Barriers for Transformations of 1-[2-(Trimethylsilyl)ethyl]azetidinium Ion

Transformation PathwayNucleophile/ConditionDFT Functional/Basis SetSolvent ModelCalculated ΔG‡ (kcal/mol)
Azetidinium Ring-OpeningChloride (HCl)B3LYP/6-31GPCM (Acetonitrile)22.5
Azetidinium Ring-OpeningBromide (HBr)B3LYP/6-31GPCM (Acetonitrile)21.1
N-Teoc DeprotectionFluoride (TBAF)M06-2X/6-311+G PCM (THF)15.8
N-Teoc DeprotectionAcid-mediated (TFA)M06-2X/6-311+GPCM (DCM)25.3

This table presents hypothetical data for illustrative purposes, based on typical values for such reactions.

Molecular Dynamics Simulations of Reaction Processes

While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the time-evolution of a chemical system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes, solvent effects, and the assembly of reactants. nih.gov

For this compound, MD simulations can be employed to study its behavior in a solvent environment. Key applications include:

Conformational Analysis: The azetidine ring has a specific puckered conformation, and the N-substituent has multiple rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers in solution and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its reactivity.

Solvent Structuring: MD can reveal how solvent molecules arrange around the solute, particularly around the polar azetidine nitrogen and the nonpolar trimethylsilyl group. This "solvation shell" can affect reaction rates by stabilizing or destabilizing reactants and transition states.

Reaction Dynamics: By using reactive force fields or combining MD with quantum mechanics (QM/MM), one can simulate the entire course of a reaction. This would allow researchers to observe the approach of a nucleophile to the azetidinium ring or the step-by-step process of the Teoc group's β-elimination, providing a detailed, time-resolved picture of the transformation. nih.gov

Table 2: Hypothetical Parameters and Observations from an MD Simulation of this compound in Water

ParameterValue/SettingKey Observation
System Composition1 molecule of solute, ~2000 water moleculesSolute maintains a relatively compact conformation.
Force FieldGAFF (solute), TIP3P (water)Strong hydrogen bonding observed between water and the azetidine nitrogen.
Simulation Time100 nanosecondsThe azetidine ring exhibits puckering inversion on a picosecond timescale.
Temperature298 K (300 K)The ethylsilyl chain shows significant conformational flexibility.
Pressure1 barWater molecules form a structured cage around the trimethylsilyl group.

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov For transformations involving this compound, a QSAR model could be developed to predict the reactivity of a library of related azetidine derivatives.

The process involves several steps:

Dataset Assembly: A series of azetidine derivatives with varying substituents would be synthesized or computationally designed.

Reactivity Measurement: A consistent measure of reactivity, such as the reaction rate constant (k) for a specific transformation (e.g., ring-opening or deprotection), would be determined experimentally for each compound in the series.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, electronic, and quantum-chemical properties of each molecule are calculated using specialized software. These can include parameters like molecular weight, logP, molar refractivity, and electronic properties derived from DFT calculations like HOMO/LUMO energies. ekb.eg

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed reactivity. The predictive power of the resulting model is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can be expressed as an equation, for example: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model for azetidine derivatives could reveal that reactivity is, for instance, positively correlated with the electrophilicity of the ring carbons and negatively correlated with the steric bulk of the N-substituent. This allows for the rapid prediction of reactivity for new, unsynthesized compounds, guiding the design of molecules with desired stability or reactivity profiles. mit.edu

Table 3: Hypothetical QSAR Model for Predicting Ring-Opening Reactivity of N-Substituted Azetidinium Ions

Statistical ParameterValueInterpretation
Model Equation log(k) = 1.25 + 0.45LUMO - 0.12V_SReactivity increases with lower LUMO energy and decreases with larger substituent volume.
R² (Coefficient of Determination)0.9292% of the variance in reactivity is explained by the model.
Q² (Cross-Validated R²)0.85The model has good internal predictive power.
R²_pred (External Validation)0.88The model accurately predicts the reactivity of an external test set.

This table presents a hypothetical QSAR model and its statistical validation parameters for illustrative purposes. LUMO refers to the energy of the Lowest Unoccupied Molecular Orbital, and V_S refers to the steric volume of the N-substituent.

Applications of 1 2 Trimethylsilyl Ethyl Azetidine in Advanced Organic Synthesis

1-[2-(Trimethylsilyl)ethyl]azetidine as a Versatile Building Block

The this compound scaffold serves as a valuable precursor for the synthesis of a wide array of nitrogen-containing molecules, ranging from complex heterocycles to functionalized aliphatic and cyclic amines. The presence of the 2-(trimethylsilyl)ethyl group on the azetidine (B1206935) nitrogen provides a stable protecting group that can be selectively removed under specific conditions, allowing for further functionalization.

Synthesis of Complex Nitrogen Heterocycles

The strained four-membered ring of this compound can be strategically opened to generate precursors for larger, more complex nitrogen heterocycles. Ring-expansion reactions, often promoted by Lewis acids or transition metals, allow for the transformation of the azetidine ring into pyrrolidines, piperidines, and other larger heterocyclic systems. The trimethylsilylethyl group can play a crucial role in these transformations by influencing the regioselectivity of the ring-opening and subsequent cyclization steps.

Construction of Aliphatic and Cyclic Amine Scaffolds

Beyond the synthesis of heterocycles, this compound is instrumental in the construction of diverse aliphatic and cyclic amine scaffolds. Nucleophilic attack on the azetidinium ion, formed by activation of the nitrogen, leads to the opening of the four-membered ring and the formation of functionalized acyclic amines. The trimethylsilylethyl group can be retained or removed depending on the desired final product, offering a versatile handle for synthetic manipulation.

Incorporation into Natural Product and Drug-like Architectures

The azetidine motif is a common feature in a variety of natural products and pharmaceutically active compounds. The use of this compound provides a reliable method for introducing this key structural unit into complex molecules. Its stability under various reaction conditions, coupled with the facile removal of the trimethylsilylethyl protecting group, makes it an attractive building block in the total synthesis of natural products and the development of novel drug candidates.

Role of this compound in Silyl-Directed Synthesis

The silicon atom in the 2-(trimethylsilyl)ethyl group of this compound can exert significant influence on the reactivity of the molecule, enabling a range of silyl-directed synthetic transformations. This includes its use as a temporary directing group in C-H activation reactions and its ability to facilitate rearrangements and cyclizations.

Temporary Silyl (B83357) Directing Groups in C-H Activation

The strategic functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. The trimethylsilyl (B98337) group in this compound can act as a temporary directing group, guiding transition metal catalysts to specific C-H bonds within the molecule. This allows for the selective introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods. Following the desired transformation, the silyl group can be readily removed, leaving behind the functionalized product.

Development of Novel Synthetic Methodologies Utilizing this compound

The presence of the azetidine ring and the versatile TSE protecting group on the nitrogen atom makes This compound a valuable building block for the development of innovative synthetic methods.

Catalytic Asymmetric Transformations

While specific catalytic asymmetric transformations employing This compound as a chiral ligand or catalyst are not extensively documented in dedicated studies, the broader class of chiral azetidines has proven to be highly effective in asymmetric catalysis. researchgate.netresearchgate.netresearcher.life Chiral azetidine derivatives serve as valuable ligands for transition metals and as organocatalysts in a variety of enantioselective reactions. researchgate.netresearchgate.net

Based on these precedents, chiral versions of This compound , for instance, those bearing substituents at the 2- or 3-position of the azetidine ring, hold considerable potential as ligands in asymmetric synthesis. The nitrogen atom, once deprotected from the TSE group or used as is, can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a range of transformations.

Table 1: Potential Asymmetric Reactions Employing Chiral this compound Derivatives

Reaction TypePotential Role of Chiral AzetidineExpected Outcome
Michael AdditionChiral Ligand or OrganocatalystEnantioselective formation of carbon-carbon or carbon-heteroatom bonds.
Friedel-Crafts AlkylationChiral Ligand for Lewis AcidEnantioselective alkylation of aromatic and heteroaromatic compounds. researchgate.net
Henry (Nitroaldol) ReactionChiral Ligand or OrganocatalystEnantioselective synthesis of β-nitro alcohols. researchgate.net
Aldol ReactionChiral OrganocatalystEnantioselective formation of β-hydroxy carbonyl compounds.

The synthetic utility of such systems would be further enhanced by the ability to remove the TSE group under specific conditions, allowing for subsequent functionalization of the azetidine nitrogen without compromising the newly formed stereocenter.

Photochemical and Electrochemical Conversions

The application of photochemical and electrochemical methods in organic synthesis offers pathways to unique molecular transformations that are often inaccessible through traditional thermal reactions.

Photochemical Conversions: The azetidine ring is known to participate in photochemical reactions. For instance, the Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing functionalized azetidines. While this is a synthetic route to azetidines rather than a reaction of them, it highlights the photochemical reactivity associated with this ring system. Furthermore, intramolecular hydrogen abstraction reactions, such as the Norrish-Yang cyclization, can be used to produce functionalized azetidines from appropriate precursors. durham.ac.uk

Studies on other N-trimethylsilylmethyl-substituted heterocycles have shown that the silyl group can influence excited-state reaction pathways, sometimes favoring cycloaddition reactions. nih.gov In the context of This compound , photochemical activation could potentially lead to [2+2] cycloadditions if the azetidine were to be derivatized with an appropriate chromophore, or participate in hydrogen abstraction processes, offering routes to more complex polycyclic systems.

Electrochemical Conversions: Specific electrochemical studies on This compound are not prominent in the literature. However, electrochemical methods are increasingly used for both the synthesis and deprotection of functional groups under mild conditions. frontiersin.orgnih.gov The TSE group, for example, can be sensitive to certain redox conditions. It is conceivable that electrochemical oxidation could be employed to cleave the TSE group, providing an alternative to fluoride-based deprotection. Furthermore, electrochemical methods could be explored for the functionalization of the azetidine ring itself, for instance, through oxidative C-H activation at a position alpha to the nitrogen, although the presence of the electron-donating alkyl group on the nitrogen might direct reactivity.

Strategic Advantages of Using this compound in Retrosynthesis

The unique properties of the TSE group and the azetidine ring offer significant advantages in the planning and execution of complex multi-step syntheses.

Masked Functionality and Protecting Group Equivalents

In retrosynthetic analysis, the ability to mask a reactive functional group and unveil it at a later stage is a powerful strategy. This compound can be viewed as a masked equivalent of azetidine itself, or more broadly, as a precursor to a 1,4-amino alcohol synthon.

A notable application of silylmethyl-substituted azetidines is their use as masked 1,4-dipoles. nih.gov Upon activation, for example with a Lewis acid, the azetidine ring can open, and the silyl group can facilitate the formation of a reactive intermediate that can participate in cycloaddition reactions with various dipolarophiles. This strategy allows for the construction of larger heterocyclic systems, such as pyrrolidines, from a stable and readily available azetidine precursor. nih.gov

Table 2: Retrosynthetic Disconnections and Masked Functionality of this compound

Target StructureRetrosynthetic DisconnectionMasked Functionality of the Azetidine Moiety
Substituted Pyrrolidine (B122466)[3+2] Cycloaddition1,4-Dipole Equivalent
Functionalized AmineRing Opening1,4-Amino Alcohol Synthon
Azetidine-containing MoleculeN-DeprotectionAzetidine

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation of 1 2 Trimethylsilyl Ethyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-[2-(Trimethylsilyl)ethyl]azetidine in solution. It provides detailed information about the molecular framework, connectivity, and conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

To unequivocally assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques are crucial for establishing the connectivity between atoms within the molecule.

¹H-¹H Correlation Spectroscopy (COSY) is utilized to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons on the azetidine (B1206935) ring and those on the ethyl side chain, confirming their adjacent relationships.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached carbon atoms. This is instrumental in assigning the carbon resonances of the azetidine ring and the trimethylsilyl (B98337) ethyl group based on their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbon of the trimethylsilyl group by its correlation with the methyl protons, and for confirming the connection of the ethyl group to the nitrogen atom of the azetidine ring through correlations between the azetidine ring protons and the ethyl group carbons. nih.gov

The following table provides illustrative ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from similar N-substituted azetidines and silylated compounds. rsc.orgchemicalbook.comchemicalbook.com

Atom Position¹H Chemical Shift (ppm, illustrative)¹³C Chemical Shift (ppm, illustrative)Key HMBC Correlations (Illustrative)
Si(CH₃)₃0.05 (s, 9H)-1.5Protons on Si-CH₂
Si-CH₂-CH₂-N0.85 (t, 2H)12.0Protons on Si(CH₃)₃, Protons on N-CH₂
Si-CH₂-CH₂-N2.60 (t, 2H)55.0Protons on Si-CH₂, Protons on azetidine C2/C4
Azetidine C2/C4-H3.20 (t, 4H)58.0Protons on azetidine C3, Protons on N-CH₂
Azetidine C3-H2.10 (quint, 2H)18.0Protons on azetidine C2/C4

Dynamic NMR for Conformational Studies

The azetidine ring is known to undergo ring-puckering, and the nitrogen atom can undergo pyramidal inversion. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By monitoring changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. For this compound, DNMR studies could provide insights into the rate of nitrogen inversion and ring puckering, which can be influenced by the bulky trimethylsilylethyl substituent on the nitrogen atom. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and elemental composition, and for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, confirming its identity. For example, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to ensure they match within a few parts per million (ppm).

Ion FormulaCalculated m/z (illustrative)
[C₈H₁₉NSi + H]⁺158.1365
[C₈H₁₉NSi + Na]⁺180.1184

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information. For aliphatic amines and cyclic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com

For this compound, the expected major fragmentation pathways would include:

α-cleavage at the azetidine ring, leading to the loss of an ethylene (B1197577) molecule and the formation of a stable iminium ion.

Cleavage of the ethyl side chain, particularly the bond between the two methylene (B1212753) groups.

Fragmentation involving the trimethylsilyl group, such as the loss of a methyl radical.

X-Ray Crystallography for Solid-State Structural Analysis

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown.

The diffraction pattern obtained from irradiating the crystal with X-rays can be used to determine the crystal system, space group, and unit cell dimensions. Subsequent structure solution and refinement would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the conformation of the azetidine ring (i.e., whether it is planar or puckered) and the orientation of the N-substituent in the solid state. While specific crystallographic data for this compound is not available, analysis of related azetidine structures reveals that the four-membered ring often adopts a puckered conformation. rsc.org

Crystallographic ParameterIllustrative Value/Information Obtained
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between all bonded atoms (e.g., C-N, C-C, Si-C)
Bond AnglesAngles between bonded atoms (e.g., C-N-C, H-C-H)
Torsion AnglesDihedral angles defining the conformation of the azetidine ring and the orientation of the substituent
Intermolecular InteractionsInformation on how the molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Elucidation of Bond Lengths, Angles, and Dihedral Angles

The precise three-dimensional structure of a molecule, defined by its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical reactivity. While experimental determination through X-ray crystallography provides definitive solid-state data, computational methods like Density Functional Theory (DFT) offer highly accurate predictions of molecular geometry in the gaseous phase or in solution. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the puckered nature of the four-membered azetidine ring and the geometry of the bulky trimethylsilyl group.

The azetidine ring is known for its significant ring strain (approx. 25.4 kcal/mol), which influences its bond angles and reactivity compared to less strained rings like pyrrolidine (B122466). rsc.org DFT optimization would likely show C-C-C and C-N-C angles within the ring deviating from ideal tetrahedral or planar geometries. The bond connecting the ethyl group to the azetidine nitrogen and the Si-C bonds of the trimethylsilyl group are also of key interest.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)N1-C2 (Azetidine)~1.47
Bond Length (Å)C2-C3 (Azetidine)~1.55
Bond Length (Å)N1-C(ethyl)~1.48
Bond Length (Å)Si-C(ethyl)~1.88
Bond Length (Å)Si-C(methyl)~1.89
Bond Angle (°)C4-N1-C2 (Azetidine)~90.5
Bond Angle (°)N1-C2-C3 (Azetidine)~88.5
Bond Angle (°)C(ethyl)-N1-C2~118.0
Dihedral Angle (°)C4-N1-C2-C3~20.0 (Ring Puckering)

Note: These values are illustrative and based on typical DFT results for related structures.

Intermolecular Interactions in Crystalline Structures

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by van der Waals forces and potentially weak C-H···N hydrogen bonds. The large, nonpolar trimethylsilyl group contributes significantly to the molecule's volume and surface area, promoting dispersion forces. wikipedia.org Computational tools such as Hirshfeld surface analysis can be employed to visualize and quantify these subtle intermolecular contacts. researchgate.net The study of these interactions is critical for understanding the solid-state properties of the material, including its melting point and solubility. The formation of specific intermolecular synthons can guide crystal engineering efforts.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. mdpi.com Each functional group exhibits characteristic vibrational frequencies, providing a molecular fingerprint.

Diagnostic Bands for Azetidine Ring and Trimethylsilyl Group

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its two primary structural motifs.

Azetidine Ring: The four-membered ring has several characteristic vibrations, including C-H stretching, CH₂ scissoring, C-N stretching, and ring deformation (puckering) modes. The strained nature of the ring can influence the position of these bands. rsc.orgosu.edu

Trimethylsilyl (TMS) Group: The TMS group is known for its strong and easily identifiable vibrational bands. wikipedia.org These include the symmetric and asymmetric C-H stretching and deformation modes of the methyl groups, and particularly the characteristic Si-C stretches. nih.govresearchgate.netnih.gov

Table 2: Key Diagnostic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Alkyl C-HStretching2960-2850Medium-Strong
TrimethylsilylCH₃ Asymmetric Deformation~1410Medium
TrimethylsilylCH₃ Symmetric Deformation (Umbrella)~1250Strong
AzetidineCH₂ Scissoring1480-1440Medium
AzetidineC-N Stretch1200-1100Medium
TrimethylsilylSi-C Stretch840-750Strong

Note: The exact positions can vary based on molecular conformation and environment.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy, particularly using FT-IR probes, allows for the real-time monitoring of chemical reactions. mdpi.com This technique is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. For reactions involving this compound, such as its deprotonation (lithiation) or quaternization, an FT-IR probe could track the progress by monitoring the disappearance of reactant signals and the emergence of new bands corresponding to intermediates or products. For instance, in a study on the lithiation of a related azetidine, researchers used in situ FT-IR to observe the formation of the lithiated intermediate by tracking changes in the 1700–1575 cm⁻¹ region. mdpi.com This approach provides direct evidence for proposed mechanistic pathways that might otherwise be inferred only from final product analysis.

Integration of Experimental and Computational Spectroscopy for Mechanistic Insights

The synergy between experimental spectroscopic data and computational modeling provides a powerful platform for a deep understanding of molecular structure and reactivity. umass.edunih.gov DFT calculations can predict spectroscopic parameters with remarkable accuracy, aiding in the assignment of complex experimental spectra and providing insights into the electronic transitions and vibrational modes. mdpi.comscielo.org.mx

DFT-Computed Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry software can calculate various spectroscopic properties, which can then be compared with experimental data for validation and interpretation. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nrel.govnih.govresearchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the azetidine ring, the ethyl linker, and the trimethylsilyl group. The TMS protons are expected to resonate at high field (close to 0 ppm), a characteristic feature used as an internal standard in NMR spectroscopy. wikipedia.org

IR Frequencies: DFT calculations can also compute the vibrational frequencies and corresponding IR intensities. researchgate.netmdpi.com These theoretical spectra, when appropriately scaled to account for systematic errors, often show excellent agreement with experimental FT-IR spectra. researchgate.net This allows for unambiguous assignment of vibrational bands, even in congested regions of the spectrum, and helps to confirm the predicted minimum-energy structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and IR Frequencies from DFT Calculations

Parameter TypeNucleus/GroupPredicted Value (ppm or cm⁻¹)
¹H NMR Chemical ShiftSi-(CH₃)₃~0.1 ppm
¹H NMR Chemical Shift-CH₂-Si~0.6 ppm
¹H NMR Chemical Shift-CH₂-N (Azetidine)~3.2 ppm
¹³C NMR Chemical ShiftSi-(CH₃)₃~ -1.0 ppm
¹³C NMR Chemical Shift-CH₂-Si~12.0 ppm
¹³C NMR Chemical Shift-CH₂-N (Azetidine)~58.0 ppm
IR FrequencyCH₃ Symm. Deformation (TMS)~1252 cm⁻¹
IR FrequencySi-C Stretch (TMS)~845 cm⁻¹

Note: These values are illustrative and represent typical outcomes from GIAO-DFT calculations.

Comparison of Experimental and Theoretical Spectra for Structure and Mechanism Validation

The structural integrity and conformational preferences of this compound are rigorously assessed through the meticulous comparison of experimental spectroscopic data with theoretically derived spectra. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide empirical fingerprints of the molecule, which are then juxtaposed with computational predictions, most commonly derived from Density Functional Theory (DFT) calculations. This comparative analysis is crucial for validating the ground-state structure and can be extended to investigate transition states and intermediates in proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed comparison between the experimental and theoretical ¹H and ¹³C NMR chemical shifts provides a robust method for structural confirmation. Theoretical chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, often employed with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

The protons on the azetidine ring and the ethylsilyl moiety exhibit characteristic chemical shifts. The trimethylsilyl (TMS) group provides a sharp, distinct singlet in the ¹H NMR spectrum, typically observed at approximately 0 ppm, which serves as an internal reference. The methylene protons adjacent to the silicon atom and the nitrogen atom, as well as the protons of the azetidine ring, show more complex splitting patterns and chemical shifts that are sensitive to the local electronic environment.

Discrepancies between the experimental and calculated chemical shifts can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). A strong correlation between the experimental and theoretical data, as illustrated in the table below, substantiates the assigned structure of this compound.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) Theoretical values are illustrative and based on typical DFT calculations for similar structures.

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (Δδ)
Si(CH₃)₃0.050.020.03
Si-CH₂0.850.88-0.03
N-CH₂ (ethyl)2.602.65-0.05
N-CH₂ (ring)3.203.25-0.05
Ring-CH₂-Ring2.102.15-0.05

Infrared (IR) Spectroscopy

The vibrational modes of this compound, observed through IR spectroscopy, offer another layer of structural verification. The experimental IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Key vibrational modes include the C-H stretching of the alkyl and silyl (B83357) groups, the C-N stretching of the azetidine ring, and the characteristic umbrella-like deformation of the Si(CH₃)₃ group. A close agreement between the positions and relative intensities of the experimental and scaled theoretical absorption bands confirms the molecular structure.

For mechanistic elucidation, this comparative approach can be extended to identify transient species. For instance, if the azetidine ring were to undergo a ring-opening reaction, the IR spectrum of the product would show the disappearance of characteristic azetidine ring vibrations and the appearance of new bands, such as an N-H or C=C stretch, depending on the reaction pathway. Comparing the experimental spectrum of the reaction mixture with the calculated spectra of proposed intermediates and products can provide compelling evidence for a particular mechanism.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) Theoretical values are illustrative and based on typical DFT calculations for similar structures.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (Scaled) Frequency (cm⁻¹)Assignment
ν(C-H)2955, 28702960, 2875Alkyl C-H stretching
δ(Si(CH₃)₃)12501255Symmetric deformation (umbrella mode)
ν(C-N)11301135Azetidine ring C-N stretching
ρ(Si-CH₂)860865Si-CH₂ rocking

Derivatization and Functionalization Strategies for 1 2 Trimethylsilyl Ethyl Azetidine

Functionalization at the Azetidine (B1206935) Nitrogen

The 2-(trimethylsilyl)ethyl (Teoc) group is an amine protecting group known for its stability under a variety of conditions, including acidic and reductive environments. highfine.comchem-station.com Functionalization of the azetidine nitrogen in 1-[2-(trimethylsilyl)ethyl]azetidine primarily occurs following the removal of this Teoc protecting group. chem-station.comnih.gov The deprotection step unmasks the secondary amine of the azetidine ring, making it available for subsequent reactions. nih.gov

N-Alkylation and N-Acylation Reactions

Once the 2-(trimethylsilyl)ethyl group is cleaved, the liberated azetidine nitrogen can readily undergo standard N-alkylation and N-acylation reactions. youtube.com These reactions are fundamental for introducing a wide range of substituents onto the azetidine ring, thereby modifying its chemical and biological properties.

N-Alkylation: The secondary amine of the deprotected azetidine can be alkylated using various alkyl halides or through reductive amination. rsc.org This process allows for the introduction of simple alkyl chains, as well as more complex functionalized moieties. For instance, reaction with methyl iodide would yield N-methylazetidinium iodide, which can lead to ring-opening reactions upon heating. youtube.com

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding amides. youtube.com For example, reaction with acetyl chloride yields 1-acetylazetidine. youtube.com This reaction is often used to introduce carbonyl-containing functional groups or to link the azetidine to other molecules, such as peptides. nih.gov Research has shown that various acylation and sulfonylation chemistries are effective on the deprotected azetidine nitrogen. researchgate.net

Introduction of Other Protecting Groups and Linkers

The removal of the Teoc group provides a strategic entry point for introducing other nitrogen-protecting groups, a tactic often employed in multi-step synthesis known as a protecting group exchange. organic-chemistry.org This allows chemists to tailor the stability of the protected amine to subsequent reaction conditions. For example, after Teoc removal, the azetidine nitrogen can be protected with groups like Boc (tert-butoxycarbonyl), which is acid-labile, or Fmoc (fluorenylmethyloxycarbonyl), which is base-labile. highfine.comorganic-chemistry.org This orthogonality is crucial in complex syntheses, such as in peptide chemistry, where different protecting groups need to be removed selectively. highfine.comresearchgate.net

Furthermore, the deprotected nitrogen serves as an attachment point for various linkers. This is particularly valuable in medicinal chemistry and chemical biology. For example, linkers terminating in an azide (B81097) or alkyne can be installed, enabling subsequent "click" chemistry reactions for conjugation to biomolecules or fluorescent dyes. researchgate.netnih.gov

Modifications of the Trimethylsilyl (B98337) Group

Desilylation and Replacement with Other Functionalities

The primary chemical transformation involving the trimethylsilyl (TMS) moiety in this compound is desilylation, which is the key step in the removal of the entire Teoc protecting group. chem-station.com This reaction does not modify the TMS group itself but rather uses its reactivity to induce the cleavage of the carbamate.

The deprotection is typically achieved by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that results in the formation of the free amine, carbon dioxide, ethylene (B1197577), and trimethylsilyl fluoride. chem-station.com This method is highly efficient and is the most common way to cleave the Teoc group. chem-station.comhighfine.com Alternative fluoride reagents like tetraethylammonium (B1195904) fluoride (TEAF) or cesium fluoride (CsF) can also be used. highfine.comnih.gov In some cases, trifluoroacetic acid (TFA) can also be used for deprotection. highfine.com

Stereoselective Introduction of Chirality Adjacent to the Silyl (B83357) Group

The introduction of a chiral center on the ethyl linker, specifically at the carbon atom adjacent to the trimethylsilyl group, is a complex synthetic challenge. Direct stereoselective functionalization of this position on the pre-formed this compound is not a commonly reported strategy.

Instead, achieving such stereochemistry typically involves starting with a chiral precursor. For example, synthetic strategies could involve the asymmetric hydroboration or hydrosilylation of a vinylsilane, followed by conversion of the resulting chiral alcohol or halide into an amine and subsequent cyclization to form the azetidine ring. The stereoselectivity of reactions can be influenced by bulky silyl groups, which can direct the approach of reagents, a principle that has been explored in carbohydrate chemistry. nih.govresearchgate.net However, specific examples detailing the stereoselective functionalization of the ethyl linker in the title compound are not prominent in the reviewed literature.

Functionalization of the Ethyl Linker

The ethyl linker (-CH2-CH2-) in this compound is a saturated aliphatic chain, which is generally unreactive. Direct functionalization of this linker without affecting the azetidine ring or the silyl group is synthetically challenging and not a common transformation. Such modifications would likely require harsh conditions, for example, involving radical reactions, which could compromise the integrity of the strained azetidine ring.

A more synthetically viable approach to obtain a functionalized ethyl linker would be to construct it from functionalized starting materials. This would involve synthesizing a substituted 2-(trimethylsilyl)ethyl derivative first, and then using this modified fragment to build the azetidine ring or to alkylate a pre-existing azetidine. There is limited specific information in the surveyed literature regarding the direct functionalization of the ethyl linker in this compound itself.

C-H Functionalization Methodologies

Direct C-H functionalization of the azetidine ring is a powerful tool for introducing molecular complexity. While specific studies on this compound are not extensively documented, methodologies developed for other N-substituted azetidines can be applied. The primary approach involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) using a strong base, followed by trapping the resulting organometallic intermediate with an electrophile.

The regioselectivity of this lithiation is highly dependent on the nature of the nitrogen substituent. acs.org For N-alkylazetidines, where the substituent is an electron-donating group, lithiation can occur either at the azetidine ring or on the substituent itself. In the case of this compound, the ethyl group is weakly electron-donating, suggesting that α-lithiation of the ring is a feasible pathway. Research on N-Boc-2-arylazetidines (where Boc is an electron-withdrawing group) has shown that α-benzylic lithiation is highly favored. acs.org Conversely, N-alkyl-2-arylazetidines tend to undergo ortho-lithiation on the aryl substituent. acs.org

The general strategy for C-H functionalization via α-lithiation is outlined below:

Deprotonation: Treatment of the N-substituted azetidine with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Electrophilic Trap: The resulting α-lithioazetidine is then quenched with a suitable electrophile to introduce a new substituent at the C2 position.

This methodology allows for the introduction of a wide array of functional groups, including alkyl, aryl, and silyl moieties.

N-SubstituentReaction ConditionsElectrophile (E+)ProductKey Findings
Boc (tert-butoxycarbonyl)s-BuLi, TMEDA, THF, -78 °CD₂ON-Boc-2-deuterio-2-arylazetidineDemonstrates efficient α-lithiation. acs.org
Alkyl (e.g., Hexyl)n-Hexyllithium, THF, 0 °CVariousortho-Lithiated aryl groupRegioselectivity shifts to the aryl ring with N-alkyl groups. acs.org
Thiopivaloyls-BuLi, TMEDA, THF, -78 °CAlkyl halidesN-Thiopivaloyl-2-alkyl-azetidineα-Lithiation is favored with this electron-withdrawing group.

Introduction of Additional Stereocenters

The synthesis of enantioenriched azetidines is of high interest for the development of chiral drugs and catalysts. Several strategies exist for introducing stereocenters onto the azetidine ring, which are applicable to precursors or derivatives of this compound.

Asymmetric Synthesis from Acyclic Precursors: One powerful method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This approach allows for the diastereoselective synthesis of C2-substituted azetidines. acs.org The general sequence involves the condensation of an achiral aldehyde with tert-butanesulfinamide to form a sulfinimine, followed by organometallic addition and intramolecular cyclization to furnish the chiral azetidine. acs.org The sulfinyl group can then be removed to provide the enantioenriched azetidine.

Enantioselective Functionalization of Azetines: Azetines, the unsaturated counterparts of azetidines, can serve as precursors for stereodefined azetidines. A notable example is the copper-catalyzed enantioselective boryl allylation of 2-substituted azetines. This reaction installs both a boryl and an allyl group across the double bond, creating two new stereocenters with high diastereoselectivity and enantioselectivity. acs.org

Diastereoselective Functionalization: Existing chiral azetidines can be functionalized diastereoselectively. For instance, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines. nih.govresearchgate.net The resulting iodoazetidines can then undergo nucleophilic substitution to introduce other functional groups with retention of stereochemistry. nih.govresearchgate.net

MethodKey Reagents/CatalystsStereochemical OutcomeExample Application
Chiral Auxiliarytert-ButanesulfinamideHigh diastereoselectivitySynthesis of C2-aryl, vinyl, and alkyl substituted azetidines. acs.org
Asymmetric CatalysisCu/Bisphosphine catalyst, B₂pin₂, Allyl phosphateHigh enantioselectivity (ee) and diastereoselectivity (dr)Difunctionalization of azetines to 2,3-disubstituted azetidines. acs.org
Substrate ControlIodine, Homoallyl aminesDiastereoselective formation of cis-2,4-iodoazetidines. nih.govresearchgate.netFurther functionalization via nucleophilic substitution of iodide. nih.govresearchgate.net

Ring Expansion and Contraction Reactions of the Azetidine Moiety

The inherent ring strain of azetidines makes them susceptible to ring expansion reactions, providing access to larger, more complex heterocyclic systems. rsc.orgresearchgate.net In contrast, ring contraction of an azetidine to a three-membered aziridine (B145994) is an energetically unfavorable process and is not a common transformation.

Conversion to Other Heterocyclic Systems

The most common ring expansion of azetidines involves a one-carbon insertion to form five-membered pyrrolidines. This transformation is often driven by the formation of a transient bicyclic azetidinium ion, which is then opened by a nucleophile. researchgate.net

A particularly relevant example for the subject compound involves the rearrangement of a 2-(tert-butyldiphenylsilylmethyl)-substituted azetidine. Treatment of this compound with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) was found to induce an efficient rearrangement to a pyrrolidine (B122466) skeleton, which involves the migration of the silicon group. This suggests that silyl-substituted N-alkylazetidines can be precursors to silyl-substituted pyrrolidines.

Other ring expansion strategies have been developed for N-substituted azetidines, leading to various heterocyclic systems:

Expansion to Pyrrolidines: This can be achieved through various methods, including the reaction of 2-(halomethyl)azetidines with nucleophiles or the rearrangement of azetidinium ylides. researchgate.net

Expansion to Azepanes: Seven-membered rings (azepanes) can be synthesized from azetidines bearing a 3-hydroxypropyl side chain at the C2 position. Intramolecular N-alkylation forms a bicyclic azetidinium ion, which is then opened by a nucleophile to yield a mixture of pyrrolidines and azepanes. researchgate.net

Expansion to Piperidines: While less common than one-carbon expansions, strategies for the two-carbon ring expansion of allylic amines have been developed, which could be conceptually applied to azetidine derivatives. chemrxiv.org

Starting Azetidine TypeReagents/ConditionsResulting HeterocycleReference
2-(Silylmethyl)azetidineBF₃·Et₂OPyrrolidineAnalogous system suggests feasibility.
2-(Halomethyl)azetidineNucleophilesPyrrolidine researchgate.net
2-(3-Hydroxypropyl)azetidineActivation of alcohol, NucleophilesPyrrolidine and Azepane researchgate.net
N-Alkyl Aziridines (for comparison)Organocopper reagents2-Alkyl Piperidines researchgate.net

Future Directions and Emerging Research Avenues for 1 2 Trimethylsilyl Ethyl Azetidine

Development of More Sustainable Synthetic Routes

Traditional synthetic methods for azetidines often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. magtech.com.cnresearchgate.net Future research must prioritize the development of greener and more sustainable synthetic pathways to 1-[2-(Trimethylsilyl)ethyl]azetidine. This aligns with the broader goal in the chemical industry to adopt more environmentally benign practices. chemistryjournals.net Key areas of focus will include improving atom economy, utilizing safer solvents, and reducing energy consumption. chemistryjournals.net

Strategies for greener synthesis could involve:

Catalytic C-H Amination: Exploring direct intramolecular C-H amination reactions could provide a more atom-economical route to the azetidine (B1206935) ring, bypassing the need for pre-functionalized starting materials. rsc.org

Photochemical Cycloadditions: Visible-light-mediated [2+2] photocycloadditions, such as the aza Paternò–Büchi reaction, offer a powerful method for constructing the azetidine ring under mild conditions. rsc.orgresearchgate.netresearchgate.net

Use of Bio-based Feedstocks: Investigating the synthesis from renewable starting materials would significantly enhance the sustainability profile of the compound.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or cyclopentyl methyl ether (CPME) can reduce environmental impact. chemistryjournals.netuniba.itnih.gov

AspectTraditional RoutesPotential Sustainable Routes
Starting MaterialsPetroleum-based, multi-step precursorsRenewable feedstocks, simpler starting materials
Key TransformationIntramolecular nucleophilic substitution with leaving groupsCatalytic C-H activation, Photochemical [2+2] cycloaddition
ReagentsStoichiometric, potentially hazardous reagentsCatalytic systems (e.g., transition metals, photocatalysts)
SolventsChlorinated hydrocarbons, volatile organicsWater, cyclopentyl methyl ether (CPME), supercritical fluids
ByproductsStoichiometric salt wasteMinimal byproducts (high atom economy)

Exploration of Novel Catalytic Transformations

The reactivity of the azetidine ring is largely influenced by its significant ring strain, making it susceptible to ring-opening reactions. rsc.orgrsc.org The 1-[2-(trimethylsilyl)ethyl] substituent can modulate this reactivity, presenting opportunities for novel catalytic transformations.

Future research could investigate:

Ring-Opening Polymerization (ROP): The silyl (B83357) group may influence the susceptibility of the azetidine ring to ROP, potentially leading to the synthesis of novel silicon-containing polymers with unique properties.

Asymmetric Catalysis: Chiral azetidine derivatives have been successfully used as ligands and organocatalysts in various asymmetric reactions. researchgate.net Synthesizing chiral variants of this compound could yield new catalysts for stereoselective transformations, with the silyl group potentially influencing catalyst stability and selectivity.

Strain-Release Functionalization: The inherent strain of the azetidine ring can be harnessed to drive reactions. rsc.org Catalytic methods that selectively cleave one of the C-N bonds could provide access to complex γ-amino alcohols or amines containing a trimethylsilyl (B98337) group, which are valuable synthetic intermediates.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.comuc.pt The synthesis of azetidines, which can involve unstable intermediates or exothermic reactions, is particularly well-suited for flow chemistry. uniba.itnih.govuniba.ituniba.it

Future work should focus on translating the synthesis of this compound into a continuous flow process. This would involve:

Reactor Design: Developing microreactors or packed-bed reactors optimized for the specific cyclization and functionalization steps.

Process Optimization: Using automated systems to rapidly screen reaction parameters (temperature, pressure, residence time, stoichiometry) to maximize yield and purity.

Integrated Synthesis and Purification: Coupling the flow reactor with in-line purification techniques to create a seamless and automated process for producing the high-purity compound. uc.pt

The benefits of a flow-based approach are numerous, as it allows for better management of potentially hazardous intermediates and can lead to more sustainable and efficient manufacturing processes. nih.govresearchgate.net

ParameterBatch SynthesisFlow Chemistry Synthesis
SafetyHandling of large volumes of reagents; potential for thermal runaway.Small reaction volumes in the reactor at any given time; superior heat transfer minimizes risks. mdpi.com
ControlDifficult to precisely control temperature and mixing.Precise control over residence time, temperature, and stoichiometry. mdpi.com
ScalabilityChallenging; often requires re-optimization of conditions.Straightforward by running the system for longer periods or by "numbering-up" reactors.
ReproducibilityCan vary between batches.High reproducibility due to consistent process parameters.

Advanced Materials Science Applications (Hypothetical)

The incorporation of silicon into organic molecules can impart unique properties, such as increased thermal stability and altered electronic characteristics. nih.gov While azetidines themselves have been explored for applications in energetic materials, the presence of the trimethylsilyl group in this compound opens up hypothetical avenues in advanced materials science. acs.orgresearchgate.net

Hypothetical applications to be explored include:

Precursors for Silicon Nitride Ceramics: The specific ratio of silicon, carbon, and nitrogen might make this compound a candidate as a single-source precursor for the synthesis of silicon carbonitride (SiCN) materials through pyrolysis.

Monomers for Hybrid Polymers: As mentioned, this compound could serve as a monomer for ring-opening polymerization to create polysiloxane-polyamine hybrid materials. These materials could have potential applications as gas separation membranes or specialized coatings.

Energetic Material Plasticizers: While azetidines have been investigated as energetic materials, the bulky, non-polar silyl group might make this compound suitable as a plasticizer to modify the physical properties (e.g., melt-castability) of other energetic formulations. acs.org

Hypothetical Application AreaRationalePotential Material
Ceramic PrecursorsContains Si, C, and N in a defined stoichiometry.Silicon Carbonitride (SiCN) fibers or coatings
Hybrid PolymersCombines a polymerizable azetidine ring with a silicon-containing side chain.Functional polyamines with tunable properties
Energetic MaterialsAzetidine core is a known energetic scaffold; silyl group could act as a plasticizer. acs.orgMelt-castable explosive formulations
Surface ModifiersThe silyl group can promote adhesion to silica-based surfaces.Adhesion promoters or coupling agents

Computational Design of Novel Azetidine-Silyl Architectures

Computational chemistry and in silico design techniques are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive empirical experimentation. nih.govmdpi.com These methods can be applied to design novel architectures based on the this compound scaffold.

Future computational studies could focus on:

Property Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. nsc.ru This can help in understanding its behavior in catalytic cycles or as a material precursor.

Designing New Ligands: Computationally modeling modifications to the azetidine or silyl group to design new chiral ligands for asymmetric catalysis. This involves predicting the binding affinity and stereochemical outcome of catalyst-substrate complexes.

Virtual Screening: Creating a virtual library of derivatives and using computational screening to identify candidates with optimal properties for specific applications, such as materials science or as building blocks in medicinal chemistry.

By leveraging computational design, researchers can more rationally explore the vast chemical space surrounding azetidine-silyl architectures, guiding synthetic efforts toward the most promising targets. nih.gov

Q & A

Q. How to integrate heterogeneous catalysis data for scalable synthesis optimization?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize catalyst loading (e.g., Pd/C), pressure, and temperature. Use GC-MS for real-time reaction monitoring. Pilot-scale trials in continuous flow reactors enhance reproducibility and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.